3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate
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Overview
Description
3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate is a heterocyclic compound that features both pyridine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group. The hydrochloride hydrate form is obtained by treating the compound with hydrochloric acid in the presence of water.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This compound also features pyridine rings and is used in similar applications.
3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Another heterocyclic compound with potential biological activities.
Uniqueness
3-(4-pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate is unique due to its specific combination of pyridine and pyrazole rings, which confer distinct chemical and biological properties
Biological Activity
3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride hydrate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Synthesis
The compound is typically synthesized through a reaction involving 4-pyridinecarboxaldehyde and hydrazine hydrate, leading to the formation of a hydrazone intermediate, which is then cyclized under acidic conditions to yield the pyrazole ring.
Biological Activity Overview
3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride exhibits a range of biological activities, including:
- Anticancer Activity : Compounds containing the pyrazole structure have shown significant potential in inhibiting various cancer cell lines, including lung, breast, and liver cancers .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent .
The mechanism of action for 3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride involves interactions with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or alter signaling pathways by binding to active sites on these targets .
Anticancer Studies
Recent studies have evaluated the anticancer properties of this compound. For example:
- A study found that derivatives of 1H-pyrazole exhibited antiproliferation activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), indicating promising therapeutic potential .
- The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring can enhance anticancer efficacy .
Anti-inflammatory Activity
In vitro studies have shown that 3-(4-Pyridinyl)-1H-pyrazole-5-carboxylic acid hydrochloride can reduce inflammation markers in cellular models. It was compared to established anti-inflammatory drugs like indomethacin, showing comparable efficacy in reducing edema in animal models .
Antimicrobial Activity
The compound has been tested against various pathogens:
- A series of pyrazole derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus. Some derivatives showed enhanced effectiveness due to specific structural modifications .
Data Table: Biological Activities Summary
Case Studies
- Case Study on Anticancer Activity : A research group synthesized various pyrazole derivatives and tested their effects on different cancer cell lines. They identified a derivative that inhibited cell growth by over 70% in vitro, highlighting the importance of structural modifications for enhancing bioactivity .
- Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory properties of the compound in a carrageenan-induced edema model in rats. The results indicated a significant reduction in paw swelling compared to control groups treated with saline solution .
Properties
IUPAC Name |
3-pyridin-4-yl-1H-pyrazole-5-carboxylic acid;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.ClH.H2O/c13-9(14)8-5-7(11-12-8)6-1-3-10-4-2-6;;/h1-5H,(H,11,12)(H,13,14);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBBMIGSOSTHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)C(=O)O.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.